Ioxaglic acid Ioxaglic acid Ioxaglic acid is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and an acetyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium. It is an organoiodine compound, a benzenedicarboxamide and a member of benzoic acids.
Ioxaglic acid is marketed as Hexabrix. This drug is an ionic tri-iodinated benzoate used as a low-osmolality contrast agent during diagnostic imaging procedures. Like other organic iodine compounds, ioxaglic acid blocks x-rays and is opaque in its appearance on x-ray film, improving the visualization of important structures and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography. Ioxaglic acid has a low osmolarity and is associated with fewer side effects compared to older contrast agents.
Ioxaglic acid is a Radiographic Contrast Agent. The mechanism of action of ioxaglic acid is as a X-Ray Contrast Activity.
Ioxaglic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, ioxaglic acid blocks x-rays and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography (CT) scanning procedures. Ioxaglic acid has low osmolarity and is therefore associated with few side effects compared to older contrast agents.
A low-osmolar, ionic contrast medium used in various radiographic procedures.
Brand Name: Vulcanchem
CAS No.: 59017-64-0
VCID: VC21127572
InChI: InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
SMILES: CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Molecular Formula: C24H21I6N5O8
Molecular Weight: 1268.9 g/mol

Ioxaglic acid

CAS No.: 59017-64-0

Cat. No.: VC21127572

Molecular Formula: C24H21I6N5O8

Molecular Weight: 1268.9 g/mol

* For research use only. Not for human or veterinary use.

Ioxaglic acid - 59017-64-0

Specification

Description Ioxaglic acid is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and an acetyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium. It is an organoiodine compound, a benzenedicarboxamide and a member of benzoic acids.
Ioxaglic acid is marketed as Hexabrix. This drug is an ionic tri-iodinated benzoate used as a low-osmolality contrast agent during diagnostic imaging procedures. Like other organic iodine compounds, ioxaglic acid blocks x-rays and is opaque in its appearance on x-ray film, improving the visualization of important structures and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography. Ioxaglic acid has a low osmolarity and is associated with fewer side effects compared to older contrast agents.
Ioxaglic acid is a Radiographic Contrast Agent. The mechanism of action of ioxaglic acid is as a X-Ray Contrast Activity.
Ioxaglic Acid is an ionic tri-iodinated benzoate used as a contrast agent in diagnostic imaging. Like other organic iodine compounds, ioxaglic acid blocks x-rays and appears opaque on x-ray film, thereby enhancing the visibility of structure and organs during angiography, arteriography, arthrography, cholangiography, urography, and computed tomography (CT) scanning procedures. Ioxaglic acid has low osmolarity and is therefore associated with few side effects compared to older contrast agents.
A low-osmolar, ionic contrast medium used in various radiographic procedures.
CAS No. 59017-64-0
Molecular Formula C24H21I6N5O8
Molecular Weight 1268.9 g/mol
IUPAC Name 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
Standard InChI InChI=1S/C24H21I6N5O8/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43)
Standard InChI Key TYYBFXNZMFNZJT-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Canonical SMILES CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I
Melting Point >254°C

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